molecular formula C9H18O3 B2367131 2-(Tert-butoxy)-1,1-dimethoxycyclopropane CAS No. 34219-72-2

2-(Tert-butoxy)-1,1-dimethoxycyclopropane

Cat. No.: B2367131
CAS No.: 34219-72-2
M. Wt: 174.24
InChI Key: VBDXAGVDTPMYNT-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-1,1-dimethoxycyclopropane is a cyclopropane derivative featuring a tert-butoxy group at the 2-position and two methoxy groups at the 1,1-positions. Cyclopropanes are strained three-membered ring systems with unique reactivity due to their bond angles, making them valuable intermediates in organic synthesis and medicinal chemistry. Such compounds are often synthesized via cyclopropanation reactions or ring-opening strategies, with substituents influencing stability, solubility, and reactivity .

Properties

IUPAC Name

1,1-dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2,3)12-7-6-9(7,10-4)11-5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDXAGVDTPMYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC1(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Tert-butoxy)-1,1-dimethoxycyclopropane can be achieved through several routes. One common method involves the reaction of cyclopropane derivatives with methanol in the presence of an acid catalyst. The reaction conditions typically include:

    Temperature: 50-70°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-(Tert-butoxy)-1,1-dimethoxycyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an aqueous medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Sodium iodide in acetone

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Complex Molecules

2-(Tert-butoxy)-1,1-dimethoxycyclopropane serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo rearrangements allows for the generation of homoallylic compounds, which are key building blocks in organic synthesis. For instance, it can be utilized in reactions that yield flavor and fragrance ingredients through cyclopropylcarbinyl rearrangements .

Reactivity Studies

Research has demonstrated that this compound can participate in gold-catalyzed reactions, particularly in benzylidene transfer processes. The reactivity and diastereoselectivity observed with this compound indicate its potential for producing cyclopropanes with specific stereochemical configurations, which are crucial for the development of biologically active compounds .

Material Science

In material science, derivatives of cyclopropanes, including this compound, are explored for their properties as surfactants and polymer precursors. The unique structure contributes to the formation of biobased surfactants that are environmentally friendly alternatives to traditional surfactants .

Case Study 1: Synthesis of Flavor Compounds

A study showcased the use of this compound in synthesizing valuable flavor compounds through a series of rearrangement reactions. The process yielded high selectivity for desired products with significant yields, demonstrating the compound's utility as an intermediate in flavor chemistry .

Case Study 2: Gold-Catalyzed Reactions

In another investigation focused on gold-catalyzed transformations, researchers found that this compound exhibited notable reactivity toward alkenes. This study highlighted its potential to form various cyclopropane derivatives with high diastereoselectivity, emphasizing its importance in synthetic organic chemistry .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for flavor and fragrance compoundsHigh selectivity and yield in rearrangement reactions
Reactivity StudiesParticipates in gold-catalyzed benzylidene transferNotable diastereoselectivity observed
Material ScienceUsed in biobased surfactantsEnvironmentally friendly alternatives developed

Mechanism of Action

The mechanism by which 2-(Tert-butoxy)-1,1-dimethoxycyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Substituent Effects on Stability and Reactivity

The tert-butoxy group is a bulky, electron-donating substituent that enhances steric hindrance and oxidative stability. Comparisons with analogous compounds reveal key trends:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
2-(Tert-butoxy)-1,1-dimethoxycyclopropane* 2-(t-BuO), 1,1-(OMe)₂ ~188.24 High steric hindrance; potential chiral synthon
1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid () 1-(Boc-NH), 1-(COOH) 215.22 Boc-protected amino acid; peptide synthesis
1-[(tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid () 1-(Boc), 2,2-(Me)₂, 1-(COOH) 214.26 Sterically hindered; intermediate for drug design
1-Isopropoxy-1-(t-BDMS-oxy)cyclopropane () 1-(i-PrO), 1-(TBSO) 230.42 Siloxy protection; sensitive to acidic conditions
  • Steric Effects : Bulky groups like tert-butoxy (–9) reduce ring strain but may hinder nucleophilic attack. For example, the high diastereomeric ratio (dr 33:1) in highlights how bulky substituents influence stereochemical outcomes during synthesis.

Physical and Chemical Properties

  • Solubility : Methoxy and tert-butoxy groups enhance lipophilicity, making the compound soluble in organic solvents (e.g., EtOAc, hexanes; see ).
  • Thermal Stability : tert-Butyl ethers (e.g., methyl tert-butyl ether in ) decompose at elevated temperatures, suggesting similar thermal sensitivity for the target compound.

Biological Activity

2-(Tert-butoxy)-1,1-dimethoxycyclopropane is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a tert-butoxy and dimethoxy group, suggests unique interactions with biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical pathways involved, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 34219-72-2
  • Molecular Formula : C10_{10}H18_{18}O3_{3}

Target Interactions

Research indicates that compounds similar to this compound may interact with various receptors and enzymes in the body. These interactions can lead to alterations in cellular signaling pathways and biochemical processes.

  • Receptor Binding : The presence of the tert-butoxy group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
  • Enzyme Modulation : Similar compounds have shown the ability to modulate enzyme activities, potentially impacting metabolic pathways.

Biochemical Pathways

The biological activity of this compound can affect several key biochemical pathways:

  • Signal Transduction Pathways : By interacting with specific receptors, it may influence pathways such as the MAPK/ERK pathway or PI3K/Akt pathway, which are crucial for cell proliferation and survival.
  • Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Case Studies

Several studies have explored the biological activity of cyclopropane derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that cyclopropane derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Properties : Research indicated that certain cyclopropanes possess antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics.
  • Neuroprotective Effects : Some studies reported neuroprotective effects in models of neurodegenerative diseases. The proposed mechanism involves modulation of oxidative stress responses.

Data Table: Biological Activities of Cyclopropane Derivatives

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against gram-positive bacteria
NeuroprotectiveReduces oxidative stress

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